5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-4-12(16)2-3-14(13)21-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCVWRPUESIVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 2
Direct bromination of 5-chloro-1,3-benzoxazole is achieved using N-bromosuccinimide (NBS) under radical conditions.
Reaction Conditions:
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Solvent: Carbon tetrachloride (CCl₄)
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Initiation: Azobisisobutyronitrile (AIBN)
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Temperature: 80°C
Outcome:
Triflation for Palladium-Catalyzed Coupling
Alternatively, the hydroxyl group at position 2 (if present) is converted to a triflate using triflic anhydride .
Reaction Conditions:
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Solvent: DCM
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Base: Pyridine
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Temperature: -20°C
Outcome:
Synthesis of 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine
The azetidine derivative is synthesized via alkylation of 4-methyl-1H-pyrazole with a bifunctional azetidine precursor.
Preparation of 3-(Chloromethyl)azetidine
3-Hydroxymethylazetidine is treated with thionyl chloride (SOCl₂) to yield the chlorinated derivative.
Reaction Conditions:
-
Solvent: Benzene
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Temperature: 0°C to room temperature
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Reagent Excess: 1.5 equivalents SOCl₂
Outcome:
Alkylation with 4-Methyl-1H-pyrazole
The chloromethyl azetidine reacts with the sodium salt of 4-methyl-1H-pyrazole in a nucleophilic substitution.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
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Base: Sodium hydride (NaH)
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Temperature: 60°C
Outcome:
Coupling of Benzoxazole and Azetidine Moieties
The final step involves forming the C–N bond between the benzoxazole and azetidine. Two methods are prominent:
Buchwald-Hartwig Amination
This palladium-catalyzed coupling is ideal for aryl halides and secondary amines.
Reaction Conditions:
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene
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Temperature: 110°C
Outcome:
Nucleophilic Aromatic Substitution (SNAr)
The brominated benzoxazole undergoes displacement with the azetidine amine under basic conditions.
Reaction Conditions:
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Solvent: DMF
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Base: Potassium tert-butoxide (t-BuOK)
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Temperature: 100°C
Outcome:
Analytical Characterization
Key Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyrazole-H), 7.89 (d, J=8.4 Hz, 1H, benzoxazole-H), 7.45 (d, J=8.4 Hz, 1H, benzoxazole-H), 4.42 (m, 2H, azetidine-CH₂), 3.97 (m, 1H, azetidine-NCH), 2.50 (s, 3H, CH₃).
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HRMS (ESI+): m/z 347.0921 [M+H]⁺ (calculated for C₁₆H₁₆ClN₄O: 347.0918).
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Advantages |
|---|---|---|---|
| Buchwald-Hartwig | 65–72% | 12–24 h | High regioselectivity, mild conditions |
| Nucleophilic Substitution | 60–68% | 8–12 h | No transition metals required |
Challenges and Optimization
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Azetidine Stability: The strained azetidine ring may undergo ring-opening under acidic or high-temperature conditions. Using aprotic solvents and lower temperatures mitigates this.
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Purification: Silica gel chromatography with n-hexane/ethyl acetate (3:1) effectively separates the target compound from byproducts .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized benzoxazole compounds .
Scientific Research Applications
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation .
Comparison with Similar Compounds
Structural Comparisons
The compound shares key structural motifs with several pharmacologically active heterocycles:
Key Observations :
Pharmacological Activity Comparisons
- Antimicrobial Activity : The thiazole derivative in (containing chloro- and fluorophenyl groups) exhibits antimicrobial properties, suggesting that the chlorine and aromatic substituents in the target compound may similarly enhance activity against pathogens.
- Antitumor Potential: Benzothiazoles with pyrazoline moieties (e.g., ) demonstrate antitumor activity, implying that the pyrazole-azetidine unit in the target could synergize with the benzoxazole core for cytotoxicity.
- Metabolic Stability: The imidazopyridine compound incorporates methylisoxazole and pyrazole groups, which are known to improve metabolic stability. The target’s 4-methylpyrazole may confer analogous advantages.
Biological Activity
5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure
The compound features a benzoxazole moiety, which is known for its diverse biological properties. The presence of the azetidine and pyrazole groups further enhances its pharmacological potential.
Biological Activity Overview
Recent studies have indicated that benzoxazole derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole.
Antimicrobial Activity
Research has shown that compounds related to benzoxazole can possess selective antibacterial properties. For instance, derivatives have been tested against various bacterial strains:
| Compound | Target Bacteria | Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Bacillus subtilis | Active | 50 |
| Compound B | Escherichia coli | Inactive | >100 |
While specific data for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is limited, related compounds have demonstrated selective activity against Gram-positive bacteria and some antifungal properties against pathogens like Candida albicans .
Anticancer Activity
Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. A significant finding is that many derivatives exhibit lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents.
Case Studies
- Study on Benzoxazole Derivatives : A group of benzoxazole derivatives was screened against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Some compounds showed promising results with IC50 values indicating significant cytotoxicity against cancer cells while sparing normal cells .
- Structure–Activity Relationship : Research has established a structure–activity relationship for benzoxazole compounds, indicating that modifications to the benzoxazole structure can enhance anticancer activity. For example, the introduction of electron-donating groups has been associated with increased potency .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA synthesis : Certain benzoxazole derivatives interfere with DNA replication in cancer cells.
- Induction of apoptosis : Compounds have been shown to trigger programmed cell death in malignant cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:
- Azetidine functionalization : Reacting azetidine derivatives with 4-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to install the pyrazole-methyl-azetidine moiety .
- Benzoxazole coupling : Using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the azetidine-pyrazole group to the 5-chloro-benzoxazole core. Solvent choice (e.g., DMSO or acetonitrile) and temperature (80–120°C) significantly impact yields .
- Purity control : Monitor intermediates via TLC/HPLC and purify via column chromatography or recrystallization .
Q. How can the compound’s structure and purity be rigorously characterized?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., pyrazole CH₂ signals at δ 3.8–4.2 ppm, benzoxazole aromatic protons at δ 7.2–8.1 ppm) . IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.1) .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed to resolve enantiomeric ambiguity or twinning issues?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron data (d-spacing < 1.0 Å) to improve signal-to-noise ratios .
- Refinement : Apply SHELXL’s twin refinement for centrosymmetric/non-centrosymmetric ambiguities. Use Flack’s x parameter to assess chirality-polarity in near-symmetric structures .
- Validation : Check for pseudosymmetry using PLATON’s ADDSYM and validate with Rint < 0.05 .
Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methylpyrazole with morpholine or triazole groups) and compare bioactivity .
- Biological assays : Test enzyme inhibition (e.g., AST/ALT modulation in serum via UV-Vis assays) or receptor binding (e.g., fluorescence polarization for TLR7-9 antagonism) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .
Q. How can contradictory biological activity data between in vitro and in vivo studies be reconciled?
- Methodological Answer :
- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess toxicity .
- Dose-response refinement : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze binding stability and residue interactions over 100-ns trajectories .
- Free energy calculations : Apply MM-PBSA or FEP+ to estimate binding affinities and guide SAR .
- ADMET prediction : Use QikProp or SwissADME to forecast permeability (e.g., Caco-2 Papp) and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
